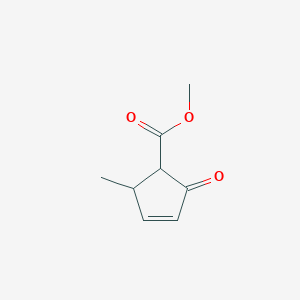

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate

Description

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is a cyclic ester featuring a cyclopentene ring substituted with a methyl group at position 2, a ketone at position 5, and a methyl ester at position 1. The compound’s synthesis and applications are likely aligned with other methyl esters used in organic synthesis and pharmaceutical intermediates .

Properties

CAS No. |

623531-38-4 |

|---|---|

Molecular Formula |

C8H10O3 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-5-3-4-6(9)7(5)8(10)11-2/h3-5,7H,1-2H3 |

InChI Key |

FPYJBTNANPQLOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC(=O)C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Strategy

The synthesis of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate typically involves constructing the cyclopentenone ring with the methyl and ester substituents in place. This is often achieved by intramolecular cyclization of suitably functionalized linear precursors or by cycloaddition reactions followed by functional group transformations.

Literature Example: Triphenylphosphine-Mediated Synthesis of 5-Oxo-2,5-Dihydrofurans (Related Cyclopentenone Derivatives)

Although this example focuses on 5-oxo-2,5-dihydrofuran derivatives, the methodology provides insight into the preparation of similar cyclopentenone structures. Yavari et al. (2004) reported the reaction of dialkyl acetylenedicarboxylates with butane-2,3-dione in the presence of triphenylphosphine to afford alkyl 2-acetyl-4-alkyloxy-2-methyl-5-oxo-2,5-dihydro-furan-3-carboxylates, which are structurally related to this compound.

- Reaction conditions: Triphenylphosphine (2 mmol), butane-2,3-dione (2 mmol), and dimethyl acetylenedicarboxylate (2 mmol) in dichloromethane at -5°C to room temperature, stirred for 24 hours.

- Mechanism: Nucleophilic attack of triphenylphosphine on the acetylenic compound followed by addition to the diketone carbonyl, intramolecular lactonization, and ring closure.

- Outcome: Formation of cyclopentenone-type rings with keto and ester functionalities.

This approach demonstrates the utility of nucleophilic phosphine-mediated cyclizations for constructing substituted cyclopentenone rings, which can be adapted for this compound synthesis.

Preparation via Oxidation and Functional Group Transformations of Cyclopentanone Derivatives

Oxidation of Cyclopentanone to α,β-Unsaturated Ketones

A common route involves starting from racemic cyclopentanone derivatives, which undergo oxidation to form α,β-unsaturated ketones, a core structure of this compound.

- Example: Oxidation of racemic cyclopentanone with 2-iodoxybenzoic acid (IBX) produces the α,β-unsaturated ketone intermediate in moderate yield.

- Subsequent steps: Reduction and oxidation steps can be employed to install aldehyde or ester functionalities as needed.

- Notes: The aldehyde intermediates are often volatile and unstable, requiring immediate use after purification.

This approach is valuable for preparing the cyclopentenone core with precise functionalization.

Esterification and Functional Group Introduction

Esterification Catalysts and Conditions

The methyl ester group in this compound is typically introduced or preserved through esterification reactions or by using ester-containing precursors.

- Catalysts: Thionyl chloride, concentrated sulfuric acid, or similar strong acid catalysts are commonly used for esterification steps.

- Solvents: Chloroform, polar aprotic solvents (e.g., dimethylformamide), hydrocarbons, or mixtures thereof.

- Temperature: Often conducted at controlled temperatures to avoid side reactions, typically from -10°C to 60°C depending on the step.

Reduction and Functional Group Interconversion

Reduction of Nitro to Amino Groups (Related Functionalization)

In related synthetic sequences, reduction of nitro groups to amino groups is performed using catalytic hydrogenation or hydride reagents, which can be relevant when preparing analogs or intermediates of this compound.

- Reducing agents: Raney nickel, sodium borohydride, palladium on carbon under hydrogen gas.

- Solvents: Ester solvents, alcohols, ethers, chloroform, hydrocarbons, polar solvents.

- Example: Reduction of methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate to the corresponding amino compound.

Comparative Summary Table of Key Preparation Steps

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic ABX splitting patterns in ^1H NMR for methylene and methyl groups on the cyclopentenone ring; carbonyl carbons appear around δ 207-210 ppm in ^13C NMR.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 154.16 g/mol.

- IR Spectroscopy: Strong absorption bands for ester carbonyl (~1735 cm^-1) and ketone carbonyl (~1700 cm^-1).

- Melting Points: Variable depending on purity and substitution patterns.

These data confirm the successful synthesis and purity of this compound and related compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on methyl esters with cyclic or unsaturated backbones, emphasizing functional groups, spectral data, and applications.

Cyclic Methyl Esters

Key Observations :

- Ring Size and Substituents : Smaller rings (e.g., cyclobutane in ) exhibit distinct strain and reactivity compared to the cyclopentene backbone of the target compound.

- Functional Groups: The ketone in the target compound may enhance electrophilicity compared to amino or alkyl-substituted esters (e.g., ).

Unsaturated and Natural Methyl Esters

Key Observations :

- Natural vs. Synthetic : The target compound is likely synthetic, whereas diterpene esters (e.g., ) are naturally occurring, impacting their applications (e.g., natural products in fragrance vs. synthetic intermediates).

- Conjugation Effects : The α,β-unsaturated ester in the target compound may share reactivity with communic acid esters, such as participation in Diels-Alder reactions .

Research Findings and Analytical Techniques

Spectral Data Comparison

- ¹H-NMR Trends: Methyl esters typically show singlet peaks near δ 3.6–3.9 for the methoxy group (e.g., δ 3.82 in ). The target compound’s ketone (δ ~2.1–2.5) and alkene protons (δ ~5.5–6.5) would differ significantly from amino-substituted analogs (e.g., δ 9.10 for amine protons in ).

Biological Activity

Methyl 2-methyl-5-oxocyclopent-3-ene-1-carboxylate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | [specific CAS number not provided] |

The compound features a cyclopentene ring with a carboxylate functional group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

Antimicrobial Activity

A study evaluated the antimicrobial potential of various derivatives, including this compound. The results indicated varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 (against Staphylococcus aureus) | 12 (against Candida albicans) |

| Comparative Control (Tetracycline) | 25 | 20 |

These findings suggest that this compound possesses significant antimicrobial properties, warranting further investigation into its mechanism and potential applications in treating infections.

Anti-cancer Potential

Research has also pointed towards the anti-cancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 15 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The study highlighted its effectiveness against resistant strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.